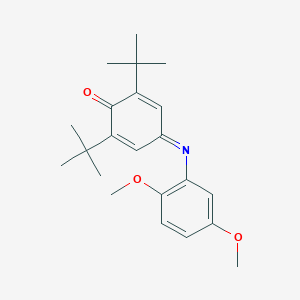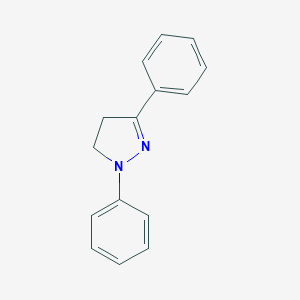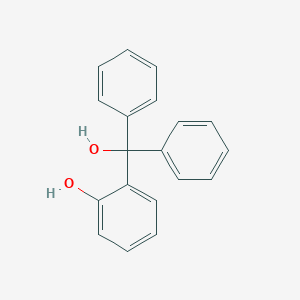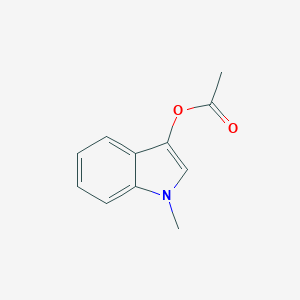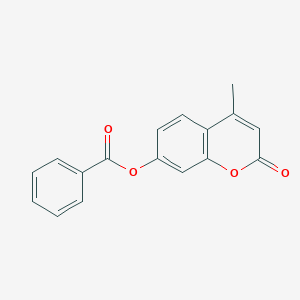![molecular formula C15H12N2O B188531 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole CAS No. 1874-47-1](/img/structure/B188531.png)
2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole (PTO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTO is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activities. PTO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
作用机制
The mechanism of action of 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as DNA and proteins. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been shown to inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been shown to exhibit significant biochemical and physiological effects. In vitro studies have shown that 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has also been shown to exhibit antibacterial and antifungal activities. In vivo studies have shown that 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole can inhibit tumor growth in mice and has low toxicity to normal cells. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has also been shown to exhibit anti-inflammatory and analgesic activities.
实验室实验的优点和局限性
2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has several advantages for lab experiments, including its relatively simple synthesis method, its high yield, and its wide range of potential applications. However, 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole also has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
未来方向
There are several future directions for the study of 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole. One potential direction is the development of 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole as a fluorescent probe for the detection of metal ions in environmental samples. Another potential direction is the synthesis of 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole derivatives with improved solubility and bioactivity. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole could also be further studied for its potential use as a photosensitizer for photodynamic therapy. Finally, 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole could be studied for its potential use in the development of new materials with unique properties.
合成方法
2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole can be synthesized through various methods, including the reaction of hydrazine with substituted benzoic acids, followed by the reaction with substituted benzaldehydes. Another method involves the reaction of substituted benzonitriles with hydrazine hydrate in the presence of a catalyst. The synthesis of 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole can also be achieved through microwave-assisted reactions, which have been shown to be more efficient and environmentally friendly.
科学研究应用
2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been shown to exhibit significant antitumor, antibacterial, and antifungal activities. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In material science, 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been used as a building block for the synthesis of various functional materials, including polymers and liquid crystals. In environmental science, 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been studied for its potential use as a fluorescent probe for the detection of environmental pollutants.
属性
CAS 编号 |
1874-47-1 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O/c1-11-7-9-13(10-8-11)15-17-16-14(18-15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI 键 |
UHQIKTAVLMIABA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 |
其他 CAS 编号 |
1874-47-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



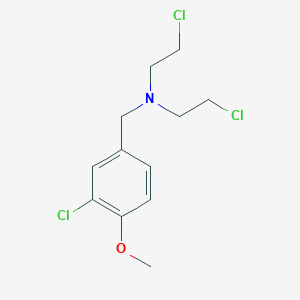
![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)

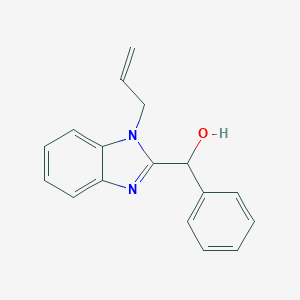

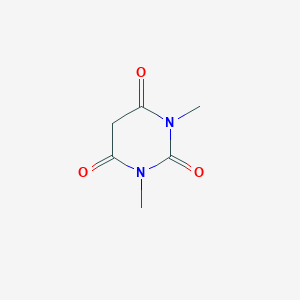
![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)
